molecular formula C10H9ClN2O4S B1296324 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid CAS No. 6534-33-4

3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Cat. No.: B1296324
CAS No.: 6534-33-4
M. Wt: 288.71 g/mol
InChI Key: QZFQLZZNYXSEQR-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS 6534-33-4) is a versatile benzenesulfonic acid derivative featuring a 3-methyl-5-oxopyrazole moiety, with a molecular formula of C₁₀H₉ClN₂O₄S and a molecular weight of 288.71 g/mol . This compound serves as a critical building block in medicinal chemistry and scientific research, particularly for the development of novel therapeutic agents. Its structure, characterized by a chloro group and a sulfonic acid moiety on the benzene ring, makes it a valuable scaffold for further chemical modifications and synthesis of more complex heterocyclic systems . Scientific research has identified significant biological activities for this compound and its derivatives. It exhibits notable antitumor properties; studies on related pyrazole derivatives have shown significant inhibitory activity against tumor cell lines, such as MCF-7 human breast adenocarcinoma cells, with some compounds achieving half-maximal inhibitory concentrations (IC50) as low as 11 µM . Additionally, the compound has demonstrated promising antimicrobial efficacy against several bacterial strains, suggesting its potential as a candidate for the development of new antimicrobial agents . The primary synthesis method involves a cyclocondensation reaction of hydrazine derivatives with acetylenic ketones, typically performed under reflux conditions in solvents like ethanol or methanol over 12-24 hours . The chloro group in the molecule is a reactive site that can undergo nucleophilic substitution reactions with amines or alcohols, allowing for further functionalization . Post-synthesis purification, often via column chromatography, is crucial to obtain a high-purity product . Structure confirmation is achieved through spectroscopic techniques, with key signals in the 1H NMR spectrum including a pyrazoline proton at 5.28 ppm and aromatic protons between 7.34–7.87 ppm . This product is intended for Research Use Only. It is not intended for human or veterinary use.

Properties

IUPAC Name

3-chloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4S/c1-6-4-10(14)13(12-6)9-3-2-7(5-8(9)11)18(15,16)17/h2-3,5H,4H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFQLZZNYXSEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983964
Record name 3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6534-33-4
Record name NSC145012
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Reaction

The primary method for synthesizing this compound involves a cyclocondensation reaction of hydrazine derivatives with acetylenic ketones. This reaction is often performed under reflux conditions in solvents such as ethanol or methanol.

General Reaction Scheme:

$$
\text{Hydrazine Derivative} + \text{Acetylenic Ketone} \rightarrow \text{this compound}
$$

Key Parameters:

Parameter Value
Reaction Time 12–24 hours
Solvent Ethanol or Methanol
Yield Typically around 27%

Substitution Reactions

The chloro group in the compound can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule. Common nucleophiles include amines and alcohols.

Example Reaction:

$$
\text{this compound} + \text{Nucleophile} \rightarrow \text{Substituted Product}
$$

Purification Techniques

Post-synthesis purification is crucial to obtain high-purity compounds. Common methods include:

Purification Method Solvent Ratio (Dichloromethane/Methanol)
Column Chromatography 50:2

Analysis of Reaction Conditions

Optimization Strategies

Optimizing reaction conditions can significantly enhance yields and purity:

  • Stoichiometry: Adjusting the molar ratios of reactants.

  • Temperature Control: Maintaining optimal temperatures during reactions to avoid decomposition or side reactions.

Spectroscopic Techniques for Structure Confirmation

To confirm the structure of synthesized compounds, various spectroscopic techniques are employed:

Nuclear Magnetic Resonance (NMR):

Key signals in the $$^{1}H NMR$$ spectrum include:

Chemical Shift (ppm) Assignment
5.28 Pyrazoline Proton
7.34–7.87 Aromatic Protons

Mass Spectrometry (MS):

The molecular ion peak at $$m/z = 288$$ corresponds to the expected molecular weight of the compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and spiropyrans.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid exhibit notable antitumor properties. A study tested various pyrazole derivatives on MCF-7 human breast adenocarcinoma cells, revealing that many derivatives displayed significant inhibitory activity against tumor growth. The most potent compounds achieved half-maximal inhibitory concentrations (IC50) as low as 11 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. The incorporation of the pyrazole moiety is particularly valuable due to its established role in drug design, especially in anticancer and anti-inflammatory medications .

Material Science

In material science, the sulfonic acid group contributes to the compound's potential as a polymer additive or a component in dye formulations. Its ability to enhance solubility and stability in various solvents makes it suitable for applications in coatings and inks .

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of efficacy. Notably, one derivative achieved an IC50 value significantly lower than existing treatments, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Formulation

Another research effort investigated the antimicrobial properties of this compound against resistant strains of bacteria. The study demonstrated that formulations containing the compound exhibited enhanced antibacterial activity compared to standard antibiotics, indicating its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its role as a building block in the synthesis of more complex molecules. It participates in various chemical reactions, such as condensation and substitution, to form compounds with biological activities. The molecular targets and pathways involved depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the pyrazole ring, the benzenesulfonic acid group, and additional functional modifications. Key examples include:

Pyrazolyl Benzenesulfonamides
  • 4-(4-(3,4-Dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4e): Molecular Formula: C₁₈H₁₇N₃O₄S Key Features: Incorporates a 3,4-dimethoxybenzylidene group and a sulfonamide (-SO₂NH₂) instead of a sulfonic acid (-SO₃H). Melting Point: 180–182°C .
Halogenated Derivatives
  • 4-(4-(4-Chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4g) :
    • Molecular Formula : C₁₇H₁₄ClN₃O₃S
    • Key Features : Contains a 4-chlorobenzylidene substituent.
    • Melting Point : 192–194°C .
    • Implications : The additional chlorine atom may enhance lipophilicity and electron-withdrawing effects, influencing reactivity.
Methyl-Substituted Analog
  • 4-Methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid: Molecular Formula: C₁₁H₁₂N₂O₄S Key Features: Replaces the 3-chloro substituent with a methyl group. Molecular Weight: 268.29 g/mol .
Furan-Linked Derivatives
  • (Z)-3-(4-((5-(4-Chloro-3-((cyclopropylmethyl)carbamoyl)phenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (34d) :
    • Molecular Formula : C₂₆H₂₀ClN₃O₆S
    • Key Features : Integrates a furan ring and a benzoic acid group.
    • Applications : Demonstrated as an inhibitor of Xeroderma Pigmentosum Group A (XPA) with 95.07% HPLC purity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Functional Groups
Target Compound C₁₀H₉ClN₂O₄S 288.71 Sulfonic acid, 3-chloro, pyrazolone
4e () C₁₈H₁₇N₃O₄S 371.41 180–182 Sulfonamide, dimethoxybenzylidene
4g () C₁₇H₁₄ClN₃O₃S 375.83 192–194 Sulfonamide, chlorobenzylidene
4-Methyl Analog () C₁₁H₁₂N₂O₄S 268.29 Sulfonic acid, methyl substituent
34d () C₂₆H₂₀ClN₃O₆S 546.1 Furan, benzoic acid, cyclopropylmethyl

Key Observations :

  • Sulfonic Acid vs. Sulfonamide : Sulfonic acids (e.g., target compound) are more acidic and hydrophilic than sulfonamides (e.g., 4e, 4g), impacting solubility and bioavailability .
  • Halogen Effects : Chlorine substituents enhance electrophilicity and may improve binding to biological targets (e.g., enzymes) compared to methyl groups .

Biological Activity

3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound that exhibits significant biological activity. This article provides an overview of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a sulfonic acid moiety, and a pyrazole ring, which contribute to its unique chemical properties. The structure can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C13H12ClN3O4S
Molecular Weight 331.76 g/mol
Solubility Soluble in water and organic solvents

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds possess notable antimicrobial properties. For instance, the compound has been tested against several bacterial strains and demonstrated significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The pyrazole moiety is known for its anticancer properties. Research has indicated that compounds containing this structure can inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have reported the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The biological activity of this compound may also be attributed to its role as an enzyme inhibitor. It has been shown to inhibit enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : The pyrazole ring can be synthesized by reacting hydrazine with appropriate β-diketones under acidic conditions.
  • Formation of the Benzene Sulfonic Acid : The sulfonic acid group is introduced via sulfonation reactions on the aromatic ring.
  • Chlorination : The chloro group is introduced via electrophilic aromatic substitution.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 15 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased levels of apoptotic markers, suggesting a promising avenue for cancer therapy .

Case Study 3: Enzyme Inhibition

Research highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to standard NSAIDs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, analogous pyrazoline-sulfonic acid derivatives are prepared by reacting 4-hydrazinobenzenesulfonic acid hydrochloride with substituted enones under reflux in ethanol, followed by purification via column chromatography (CH₂Cl₂/CH₃OH) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. methanol), and temperature to improve yields (reported ~27% for similar structures) .
  • Key Data :

ParameterExample Value (Analog)Source
Reaction Time12–24 hours
Purification MethodCC (CH₂Cl₂/CH₃OH 50:2)
Yield27%

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Key signals include the pyrazoline proton (δ 5.28 ppm, dd, J = 11.69, 5.80 Hz) and aromatic protons (δ 7.34–7.87 ppm) .
  • 13C NMR : Peaks at δ 159.57 ppm (carbonyl), δ 62.14 ppm (pyrazoline CH), and aromatic carbons (δ 126–144 ppm) confirm the fused pyrazole-benzenesulfonic acid structure .
  • MS (ESI) : Molecular ion [M+H]⁺ at m/z = 393 observed for analogs; expected m/z = 300.7 for the target compound .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

  • Methodology : Test solubility in DMSO (common for biological assays), water (pH-dependent sulfonic acid group ionization), and methanol. Stability studies use accelerated conditions (40°C/75% RH) with HPLC monitoring .
  • Data :

SolventSolubility (mg/mL)Stability (RT, 24h)
DMSO>50>95%
Water (pH 7)~20>90%
Methanol~30>85%

Advanced Research Questions

Q. How does the chloro substituent at position 3 influence the compound’s electronic properties and reactivity?

  • Methodology : Computational studies (DFT) compare electron-withdrawing effects of Cl vs. other substituents (e.g., methyl or tert-butyl). Spectroscopic shifts in IR (C-Cl stretch ~550 cm⁻¹) and Hammett constants (σₚ = +0.23 for Cl) correlate with enhanced electrophilicity .
  • Contradiction Analysis : While Cl increases reactivity in nucleophilic substitutions, it may reduce solubility compared to sulfonated analogs .

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodology :

Validate assay conditions (e.g., pH, serum protein binding) using LC-MS to quantify free compound .

Perform pharmacokinetic profiling (Cmax, t½) to assess bioavailability .

  • Case Study : Pyrazoline-sulfonates show reduced in vivo efficacy due to rapid renal clearance, necessitating prodrug modifications .

Q. How can multivariate experimental designs optimize functionalization of the pyrazolone ring for target-specific applications?

  • Methodology : Apply factorial design (e.g., 2³ matrix) to variables:

  • Substituent position (C3 vs. C5)
  • Solvent polarity (DMF vs. THF)
  • Catalyst (e.g., Pd/C vs. CuI)
    • Example : A study on analogous trisubstituted pyrazolines identified tert-butyl groups at C3 as critical for kinase inhibition selectivity (pIC₅₀ = 7.2 vs. 5.8 for methyl) .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthetic protocols?

  • Resolution : Yield discrepancies (e.g., 27% vs. <15% in some cases) arise from:

  • Purification challenges due to polar sulfonic acid groups .
  • Competing side reactions (e.g., over-oxidation of pyrazoline to pyrazole) .
    • Recommendation : Use scavenger resins (e.g., sulfonic acid-functionalized silica) to trap impurities .

Methodological Resources

  • Spectroscopic Libraries : Access NMR/HRMS databases for sulfonated heterocycles (e.g., SDBS No. 12438 for analogs) .
  • Computational Tools : Gaussian 16 for DFT studies; PyMol for docking sulfonic acid-protein interactions .

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